Cas no 1551451-10-5 (1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid)

1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-3-carboxylic acid, 1-(2-ethylbutyl)-
- 1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid
- 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
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- インチ: 1S/C11H17NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14)
- InChIKey: TYKUEMLHNSYOQY-UHFFFAOYSA-N
- ほほえんだ: N1(CC(CC)CC)C=CC(C(O)=O)=C1
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 327.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 5.08±0.10(Predicted)
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3267-1g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | E118836-500mg |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-3267-0.5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | E118836-1g |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-3267-5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3267-10g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-3267-0.25g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3267-2.5g |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid |
1551451-10-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | E118836-100mg |
1-(2-Ethylbutyl)-1h-pyrrole-3-carboxylic Acid |
1551451-10-5 | 100mg |
$ 95.00 | 2022-06-05 |
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid 関連文献
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acidに関する追加情報
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1551451-10-5): An Overview of a Promising Compound in Medicinal Chemistry
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1551451-10-5) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and structural flexibility. In this article, we will delve into the chemical structure, synthesis, biological properties, and recent research advancements of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid.
Chemical Structure and Synthesis: The molecular formula of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid is C9H14N2O2, with a molecular weight of approximately 178.22 g/mol. The compound features a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, and a carboxylic acid functional group attached to the 3-position of the pyrrole ring. The 2-ethylbutyl substituent at the 1-position adds significant hydrophobicity and steric bulk to the molecule, influencing its solubility and biological activity.
The synthesis of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid can be achieved through various routes, including the condensation of 2-ethylbutylamine with pyrrole followed by carboxylation. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, making it more accessible for large-scale production and further research.
Biological Properties: One of the key areas of interest for 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid has also been investigated for its antioxidant properties. Research has demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases including cardiovascular disorders and neurodegenerative conditions.
Clinical Applications: The therapeutic potential of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid has been explored in several preclinical studies. Animal models have shown that this compound can reduce inflammation and oxidative stress in tissues affected by various diseases. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid to modulate specific signaling pathways involved in inflammation and oxidative stress. The researchers found that this compound selectively targets key enzymes such as COX-2 and NADPH oxidase, thereby reducing the production of inflammatory mediators and reactive oxygen species.
Safety Profile: The safety profile of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid is an important consideration for its potential use in therapeutic applications. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety in humans.
FUTURE DIRECTIONS: The ongoing research on 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid holds great promise for advancing our understanding of its biological mechanisms and therapeutic potential. Future studies will likely focus on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring combination therapies with other drugs to achieve synergistic effects.
In conclusion, 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1551451-10-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its anti-inflammatory and antioxidant properties, makes it a valuable candidate for further research and development in the treatment of various diseases.
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